molecular formula C5H5N5O2 B126177 2,8-Dihydroxyadenine CAS No. 30377-37-8

2,8-Dihydroxyadenine

Cat. No. B126177
CAS RN: 30377-37-8
M. Wt: 167.13 g/mol
InChI Key: XFBOJHLYDJZYSP-UHFFFAOYSA-N
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Description

2,8-Dihydroxyadenine (2,8-DHA) is a derivative of adenine, which is a component of nucleic acids. It accumulates in a condition known as 2,8-dihydroxyadenine urolithiasis . This poorly soluble purine is excreted in the urine due to a deficiency in the adenine salvage enzyme adenine phosphoribosyltransferase .


Synthesis Analysis

The synthesis of 2,8-DHA is related to a genetic deficiency of adenine phosphoribosyltransferase (APRT), a purine salvage enzyme that converts adenine to adenosine monophosphate . In the absence of APRT, adenine is metabolized to 2,8-DHA by xanthine oxidase .


Molecular Structure Analysis

The molecular formula of 2,8-DHA is C5H5N5O2 . The structure of 2,8-DHA is closely related to that of adenine, with the addition of two hydroxyl groups at positions 2 and 8 .


Chemical Reactions Analysis

The electrochemical behavior of 2,8-DHA has been studied using a glassy carbon electrode . Additionally, fast scan cyclic voltammetry with a nanostructured carbon fiber sensor has been developed for direct measurements of 2,8-DHA in endothelial cell supernatants as a marker of cell stress .


Physical And Chemical Properties Analysis

2,8-DHA is a poorly soluble purine. Its solubility is a key factor in its accumulation in the kidneys, leading to 2,8-dihydroxyadenine urolithiasis .

Safety And Hazards

The accumulation of 2,8-DHA in the kidneys can lead to kidney damage, inflammation, fibrosis, and loss of kidney function . This condition is known as 2,8-dihydroxyadenine nephropathy and is characterized by the formation of 2,8-DHA crystals within renal tubules .

properties

IUPAC Name

6-amino-7,9-dihydro-1H-purine-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBOJHLYDJZYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N=C1NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184453
Record name 2,8-Dihydroxyadenine
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Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,8-Dihydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000401
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Solubility

0.002 mg/mL
Record name 2,8-Dihydroxyadenine
Source Human Metabolome Database (HMDB)
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Product Name

2,8-Dihydroxyadenine

CAS RN

30377-37-8
Record name 2,8-Dihydroxyadenine
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Record name 2,8-Dihydroxyadenine
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Record name 2,8-Dihydroxyadenine
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Record name 6-amino-1H-purine-2,8(3H,7H)-dione
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Record name 2,8-Dihydroxyadenine
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Record name 2,8-Dihydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,530
Citations
BM Klinkhammer, S Djudjaj, U Kunter… - Journal of the …, 2020 - ncbi.nlm.nih.gov
Lack of well characterized experimental models of 2, 8-dihydroxyadenine nephropathy—resulting from formation of 2, 8-dihydroxyadenine crystals within renal tubules due to a rare …
Number of citations: 54 www.ncbi.nlm.nih.gov
HA Simmonds - Clinica Chimica Acta, 1986 - Elsevier
2,8-Dihydroxyadenine (2,8-DHA) lithiasis is a form of kidney stone previously mistaken for uric acid because of identical reactivity in non-specific tests used routinely in stone analysis. …
Number of citations: 52 www.sciencedirect.com
SJ Engle, MG Stockelman, JU Chen… - Proceedings of the …, 1996 - National Acad Sciences
Adenine phosphoribosyltransferase (APRT) deficiency in humans is an autosomal recessive syndrome characterized by the urinary excretion of adenine and the highly insoluble …
Number of citations: 147 www.pnas.org
M Zaidan, R Palsson, E Merieau… - American Journal of …, 2014 - Elsevier
Adenine phosphoribosyltransferase (APRT) deficiency is a rare autosomal recessive enzyme defect of purine metabolism that usually manifests as 2,8-dihydroxyadenine (2,8-DHA) …
Number of citations: 48 www.sciencedirect.com
D Glicklich, HE Gruber, AJ MATAS… - … Journal of Medicine, 1988 - academic.oup.com
We report a case of homozygous adenine phosphoribosyl transferase (APRT) deficiency associated with 2,8-dihydroxyadenine stones recurrent in a patient with a renal transplant. The …
Number of citations: 52 academic.oup.com
VC Diculescu, JAP Piedade, AM Oliveira-Brett - Bioelectrochemistry, 2007 - Elsevier
The electrochemical behaviour of 2,8-dihydroxyadenine (2,8-DHA)– the main adenine oxidation product– has been investigated over a wide pH range at a glassy carbon electrode (…
Number of citations: 45 www.sciencedirect.com
FR Witten, JW Morgan, JG Foster, JF Glenn - The Journal of urology, 1983 - Elsevier
Urolithiasis resulting from inherited metabolic derangement is rare. Only 13 cases of 2,8-dihydroxyadenine stones resulting from a deficiency of the enzyme adenine phosphoribosyl …
Number of citations: 39 www.sciencedirect.com
I Ceballos-Picot, M Daudon, J Harambat… - … and Nucleic Acids, 2014 - Taylor & Francis
Adenine phosphoribosyltransferase (APRT) deficiency is a rare inherited metabolic disorder that leads to the formation and hyperexcretion of 2,8-dihydroxyadenine (DHA) into urine. …
Number of citations: 20 www.tandfonline.com
HA Simmonds, KJ Van Acker, JS Cameron… - Biochemical …, 1976 - ncbi.nlm.nih.gov
RapidPapers Page 1 RapidPapers (Pages 483-528) Page 2 Biochem. J. (1976) 157,485487 Printed in Great Britain The Identification of 2,8-Dihydroxyadenine, a New Component of …
Number of citations: 125 www.ncbi.nlm.nih.gov
MC Greenwood, MJ Dillon, HA Simmonds… - European journal of …, 1982 - Springer
A four-year-old girl presented in renal failure due to dihydroxyadenine urolithiasis. Prior to this she had been fed a high purine macrobiotic diet, rich in pulses and grain. She was …
Number of citations: 64 link.springer.com

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